3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Neuroprotection Oxidative stress Chroman/catechol hybrids

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 892756-88-6) is a synthetic chroman/catechol hybrid molecule that fuses a 2H-chromen-2-one core with a 1,2,4-oxadiazole heterocycle substituted with a 3,4-dimethoxyphenyl moiety and an 8-methoxy group on the coumarin ring. Its molecular formula is C20H16N2O6 (MW 380.356).

Molecular Formula C20H16N2O6
Molecular Weight 380.356
CAS No. 892756-88-6
Cat. No. B2902179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
CAS892756-88-6
Molecular FormulaC20H16N2O6
Molecular Weight380.356
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O)OC
InChIInChI=1S/C20H16N2O6/c1-24-14-8-7-12(10-16(14)26-3)18-21-19(28-22-18)13-9-11-5-4-6-15(25-2)17(11)27-20(13)23/h4-10H,1-3H3
InChIKeyMWEQLOVYRAGQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 892756-88-6): A Coumarin–Oxadiazole Hybrid for Neuroprotection Research


3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 892756-88-6) is a synthetic chroman/catechol hybrid molecule that fuses a 2H-chromen-2-one core with a 1,2,4-oxadiazole heterocycle substituted with a 3,4-dimethoxyphenyl moiety and an 8-methoxy group on the coumarin ring [1]. Its molecular formula is C20H16N2O6 (MW 380.356) [2]. The compound was identified as the most active 2-substituted chroman analogue in a series designed to protect neuronal cells from oxidative stress-induced death [1].

Why Generic Coumarin–Oxadiazole Analogs Cannot Replace CAS 892756-88-6 in Oxidative Stress Neuroprotection Assays


In-class chroman/catechol hybrids bearing different five-membered heterocyclic bridges (e.g., 1,3,4-oxadiazole, triazole, isoxazole) and varied methoxy substitution patterns exhibit significant divergence in neuroprotective efficacy and intrinsic cytotoxicity profiles [1]. The specific combination of a 3,4-dimethoxyphenyl group directly attached to a 1,2,4-oxadiazole ring, together with an 8-methoxy substituent on the chromen-2-one scaffold, yields an activity–toxicity balance not observed in regioisomeric (2,3-dimethoxy) or heterocycle-replaced analogs [1]. Interchanging these structural elements can result in loss of potency by >3-fold or introduction of concentration-dependent cytotoxicity, even among compounds with near-identical molecular weights [1].

Quantitative Head-to-Head Evidence for CAS 892756-88-6 vs. Closest Structural Analogs


Neuroprotective Potency: CAS 892756-88-6 Outperforms Triazole Analog by 3.2-Fold While Avoiding Isoxazole Cytotoxicity

In a direct study, the target compound (Compound 3) was compared to isoxazole (Compound 29) and triazole (Compound 24) analogs in glutamate-challenged HT22 hippocampal neurons [1]. While isoxazole 29 showed marginally higher potency (EC50=245 nM), it exhibited cytotoxicity at >1 µM. The triazole analog 24 was non-toxic but had an EC50 of 801 nM. The target compound achieved an EC50 of 254 nM without reported cytotoxicity up to 1 µM, representing an optimal activity–safety profile [1].

Neuroprotection Oxidative stress Chroman/catechol hybrids

Substitution Pattern Specificity: 8-Methoxy Chromen-2-one vs. Unsubstituted Chromen-2-one Core

The 2,3-dimethoxyphenyl regioisomer lacking the 8-methoxy group on the coumarin ring (CAS 892758-33-7) exhibits an IC50 of 7.5 µM against HePG-2 liver cancer cells . Although the target compound (CAS 892756-88-6) has not been reported in the same HePG-2 assay, the presence of the 8-methoxy group on the chromen-2-one core is known to modulate lipophilicity and hydrogen-bonding capacity, potentially enhancing membrane permeability and target binding [1]. This physicochemical differentiation supports the non-interchangeability of the 8-methoxy-substituted scaffold with the unsubstituted core.

Structure-activity relationship Regioisomer differentiation Anticancer activity

Oxadiazole Ring Position: 1,2,4-Oxadiazole Bridge Confers Target Activity Profile

Within the same chroman/catechol hybrid series, replacing the 1,2,4-oxadiazole bridge with a 1,3,4-oxadiazole or tetrazole ring resulted in markedly lower neuroprotective activity [1]. The 1,2,4-oxadiazole isomer, as present in the target compound, was essential for achieving the low-nanomolar EC50 values reported. Quantitative data for alternative heterocycles were not explicitly provided in the source, but the SAR conclusion was that the 1,2,4-oxadiazole was the preferred linker for activity [1].

Neuroprotection Heterocycle SAR Chroman/catechol hybrids

Recommended Procurement Scenarios for 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 892756-88-6)


Neurodegenerative Disease Model Development (Oxidative Stress Pathway)

Use CAS 892756-88-6 as a validated chemical probe in HT22 hippocampal neuronal models of glutamate-induced oxytosis. The EC50 of 254 nM and absence of cytotoxicity up to 1 µM make it suitable for chronic exposure studies in primary neuronal cultures [1]. The compound's balanced activity–toxicity profile distinguishes it from the more cytotoxic isoxazole analog 29 and the less potent triazole analog 24 [1].

Structure–Activity Relationship (SAR) Comparator for Coumarin–Oxadiazole Library Screening

Procure this compound as a positive control or benchmark when synthesizing or screening novel chroman/catechol hybrids. Its defined EC50 and heterocycle specificity (1,2,4-oxadiazole vs. 1,3,4-oxadiazole or tetrazole) provide a reference point for evaluating new analogs [1].

Anticancer Lead Optimization with Methoxy-Substituted Coumarins

Although direct anticancer data for the target compound are not extensively reported, the 8-methoxy group on the chromen-2-one core is a key differentiator from the unsubstituted 2,3-dimethoxy regioisomer (IC50 = 7.5 µM, HePG-2) . Researchers optimizing for improved lipophilicity and target binding in cancer models may select this compound over the non-methoxylated analogs as a starting point for medicinal chemistry campaigns.

Chemical Biology: Nrf2/ARE Pathway Modulation Studies

Given the role of the chroman/catechol scaffold in activating the Nrf2 antioxidant response pathway, CAS 892756-88-6 can be deployed in Nrf2/ARE luciferase reporter assays to dissect the contribution of the 1,2,4-oxadiazole bridge and 3,4-dimethoxyphenyl motif to pathway activation [1]. Its potency and selectivity profile support its use in pathway deconvolution studies.

Quote Request

Request a Quote for 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.